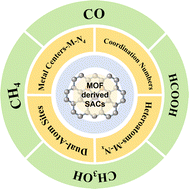Metal–organic framework-derived single atom catalysts for electrocatalytic reduction of carbon dioxide to C1 products
Energy Advances Pub Date: 2022-11-30 DOI: 10.1039/D2YA00284A
Abstract
Electrochemical carbon dioxide reduction reaction (eCO2 RR) is an efficient strategy to relieve global environmental and energy issues by converting excess CO2 from the atmosphere to value-added products. Single-atom catalysts (SACs) derived from metal–organic frameworks (MOF), which feature unique active sites and adjustable structures, are emerging as extraordinary materials for eCO2 RR. By modulating the MOF precursors and their fabrication strategy, MOF-derived SACs with specific-site coordination configuration have been recently designed for the conversion of CO2 to targeted products. In the first part of this review, MOF synthesis routes to afford well-dispersed SACs along with the respective synthesis strategy have been systematically reviewed, and typical examples for each strategy have been discussed. Compared with traditional M-N4 active sites, SACs with regulated coordination structures have been rapidly developed for eCO2 RR. Secondly, the relationship between regulation of the coordination environment of the central metal atoms, including asymmetrical M-Nx sites, hetero-atom doped M-Nx sites, and dual-metal active sites (M–M sites), and their respective catalytic performance has been systematically discussed. Finally, the challenges and future research directions for the application of SACs derived from MOFs for eCO2 RR have been proposed.


Recommended Literature
- [1] Controlling the self-assembly and optical properties of gold nanoclusters and gold nanoparticles biomineralized with bovine serum albumin†
- [2] Toward high efficiency organic photovoltaic devices with enhanced thermal stability utilizing P3HT-b-P3PHT block copolymer additives†
- [3] Contents list
- [4] The NiGa-LDH@NiWO4 nanocomposite as an electrode material for pseudocapacitors
- [5] Colloidal Cu/ZnO catalysts for the hydrogenation of carbon dioxide to methanol: investigating catalyst preparation and ligand effects†
- [6] Photocatalytic reduction of CO2 and protons using water as an electron donor over potassium tantalate nanoflakes†
- [7] Size and shape controllable synthesis and luminescent properties of BaGdF5:Ce3+/Ln3+ (Ln = Sm, Dy, Eu, Tb) nano/submicrocrystals by a facile hydrothermal process
- [8] An apparent similarity between the mass spectral and thermal reactions of trans-pentafluorocinnamic acid. Synthesis of 5,6,7,8-tetrafluorocoumarin
- [9] Syndiospecific coordination (Co)polymerization of carbazole-substituted styrene derivatives using the scandium catalyst system†
- [10] Microscopy and tunable resistive pulse sensing characterization of the swelling of pH-responsive, polymeric expansile nanoparticles†

Journal Name:Energy Advances
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 118476-89-4
-
CAS no.: 10294-48-1









